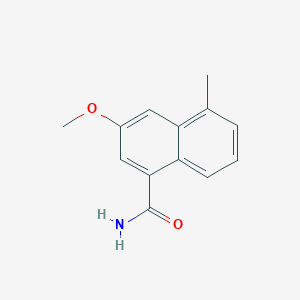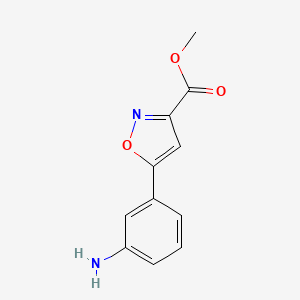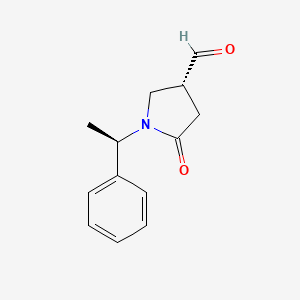![molecular formula C14H15NO B11890898 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one CAS No. 3470-78-8](/img/structure/B11890898.png)
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)methyl)cyclopentanone is a chemical compound that features an indole moiety attached to a cyclopentanone ring. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)methyl)cyclopentanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Attachment to Cyclopentanone: The indole moiety is then attached to the cyclopentanone ring through a series of reactions, such as alkylation or acylation, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-indol-3-yl)methyl)cyclopentanone can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-((1H-indol-3-yl)methyl)cyclopentanone has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((1H-indol-3-yl)methyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-((1H-indol-3-yl)methyl)cyclopentanone is unique due to its specific structure, which combines the indole moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
3470-78-8 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-(1H-indol-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2 |
Clave InChI |
PIPFIAPITFUVFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)




![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)


![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
